molecular formula C19H21BrN2O2 B12452151 N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12452151
M. Wt: 389.3 g/mol
InChI Key: JOWHLVYTVNILOE-UHFFFAOYSA-N
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Description

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
  • N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(piperidin-4-yl)aniline

Uniqueness

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of both the bromine atom and the morpholine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C19H21BrN2O2/c1-2-24-19-8-3-16(20)13-15(19)14-21-17-4-6-18(7-5-17)22-9-11-23-12-10-22/h3-8,13-14H,2,9-12H2,1H3

InChI Key

JOWHLVYTVNILOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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